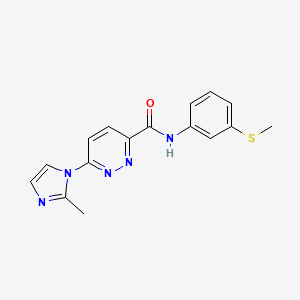
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an imidazole ring and a pyridazine moiety, which are known for their biological significance. The molecular formula is C15H16N4S, with a molecular weight of approximately 284.38 g/mol.
Antitumor Activity
Research indicates that compounds containing imidazole and pyridazine rings often exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating an IC50 value of 0.22 µM against BRAF-dependent WM266.4 cells, suggesting potent activity against melanoma . The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer progression. It was noted that the imidazole group plays a crucial role in binding to the active sites of these enzymes, enhancing its inhibitory potential. For instance, modifications to the imidazole nitrogen atoms were found to impact the compound's efficacy against EGFR mutations .
The biological activity of this compound can be attributed to several mechanisms:
- Catalytic Role : The imidazole ring acts as a catalytic site in enzymatic reactions, facilitating nucleophilic attacks on electrophilic centers within target proteins .
- Binding Affinity : The structural configuration allows for strong binding interactions with various proteins, influencing their activity and stability.
- Modulation of Signaling Pathways : By inhibiting specific kinases, the compound disrupts critical signaling pathways that promote tumor growth and survival.
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the anticancer efficacy of various derivatives based on this compound. The results indicated that modifications to the methylthio group significantly enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values below 0.5 µM .
Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit BRAF kinase activity. This study reported that specific structural modifications led to increased selectivity and potency against mutant forms of BRAF, which are prevalent in various cancers. The findings suggest that this compound can serve as a lead for developing targeted therapies .
Data Summary
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antitumor Activity | 0.22 | BRAF-dependent WM266.4 cells |
| Enzyme Inhibition | Varies | EGFR Mutants |
Propriétés
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(3-methylsulfanylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-17-8-9-21(11)15-7-6-14(19-20-15)16(22)18-12-4-3-5-13(10-12)23-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMKEXCMKRMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














